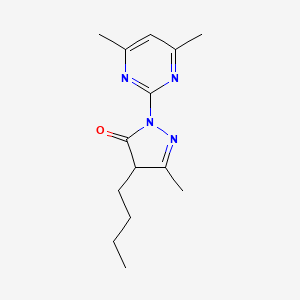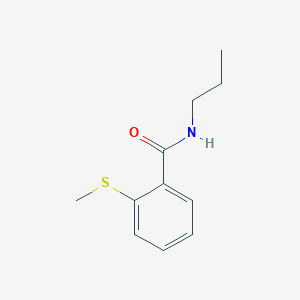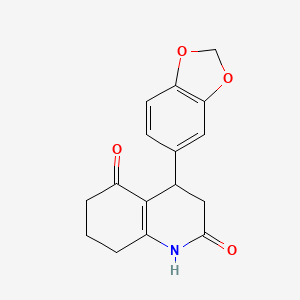
4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. BDP is a pyrazolone derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its selective inhibition of COX-2. By binding to the active site of this enzyme, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of the inflammatory response. This inhibition of COX-2 activity has been shown to have a range of anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has also been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related conditions. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for use in lab experiments is its selectivity for COX-2. This selectivity allows for more precise targeting of this enzyme, which may lead to fewer side effects and greater therapeutic efficacy. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One promising area of research involves the development of more efficient synthesis methods for this compound, which may allow for greater scalability and accessibility. Additionally, there is ongoing research into the potential therapeutic applications of this compound in a range of conditions, including cancer, neurodegenerative diseases, and cardiovascular disease. Further research is also needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other compounds and drugs.
Aplicaciones Científicas De Investigación
4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied extensively for its potential applications in a range of scientific research areas. One of the most promising areas of research involves the use of this compound as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response, and selective inhibitors of this enzyme have been shown to have potential therapeutic applications in a range of conditions, including pain, inflammation, and cancer.
Propiedades
IUPAC Name |
4-butyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-5-6-7-12-11(4)17-18(13(12)19)14-15-9(2)8-10(3)16-14/h8,12H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYANIGZSZZJWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=NN(C1=O)C2=NC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4413913.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-imidazol-1-ylmethyl)piperidine](/img/structure/B4413915.png)

![2-{[2-(mesitylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B4413927.png)
![5-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4413932.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4413937.png)


![2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413968.png)
![ethyl [1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4413984.png)
![2-iodo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4413996.png)
![N-(4-cyanophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413997.png)
![N-isopropyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4414005.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)(ethyl)amino]ethanol](/img/structure/B4414016.png)